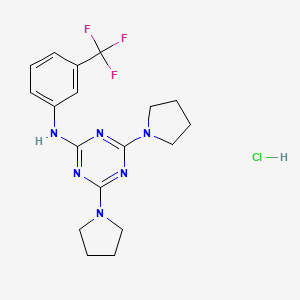
4,6-di(pyrrolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 1,3,5-triazine, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
While specific synthetic protocols for this compound are not available, 1,3,5-triazines are generally prepared from cyanuric chloride through sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Molecular Structure Analysis
The compound contains a 1,3,5-triazine core, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also has two pyrrolidinyl groups attached to the 4 and 6 positions of the triazine ring, and a phenyl group with a trifluoromethyl substituent attached to the nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound could be similar to other 1,3,5-triazine derivatives. For instance, the pyrrolidinyl groups might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the trifluoromethyl group might increase its lipophilicity .Scientific Research Applications
Arylmethylidenefuranones and Heterocyclic Reactions
Arylmethylidenefuranones, which share structural similarities with the compound of interest through their involvement in reactions with heterocyclic amines, demonstrate a wide range of applications in synthesizing acyclic, cyclic, and heterocyclic compounds. These reactions produce a variety of compounds, including amides, pyrrolones, benzofurans, and more, indicating the versatility of these chemical structures in producing pharmacologically active molecules (Kamneva, Anis’kova, & Egorova, 2018).
Triazine-Based Biological Activities
The triazine scaffold is central to the development of compounds with a broad spectrum of biological activities. Triazines have been explored for their antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and other pharmacological activities. This highlights the potential of triazine derivatives, including the compound , in medicinal chemistry for the development of future drugs (Verma, Sinha, & Bansal, 2019).
Pyrrolidine in Drug Discovery
Pyrrolidine, a structural motif in the compound of interest, is extensively used in drug discovery due to its ability to explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. This review emphasizes the versatility of pyrrolidine in synthesizing biologically active molecules, suggesting potential research applications for the compound of interest in creating novel therapeutic agents (Li Petri et al., 2021).
Future Directions
properties
IUPAC Name |
4,6-dipyrrolidin-1-yl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6.ClH/c19-18(20,21)13-6-5-7-14(12-13)22-15-23-16(26-8-1-2-9-26)25-17(24-15)27-10-3-4-11-27;/h5-7,12H,1-4,8-11H2,(H,22,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYUIICLENDNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClF3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-di(pyrrolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone](/img/structure/B2795984.png)
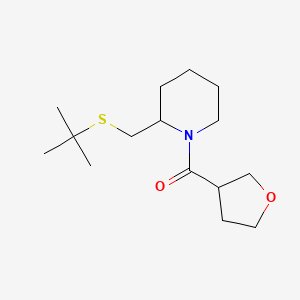
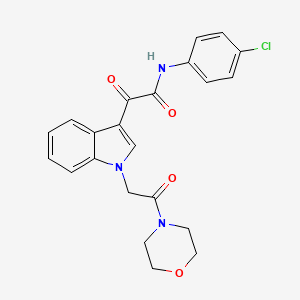
![6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2795989.png)
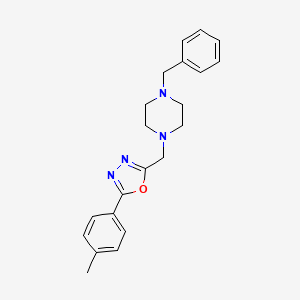
![ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2795991.png)
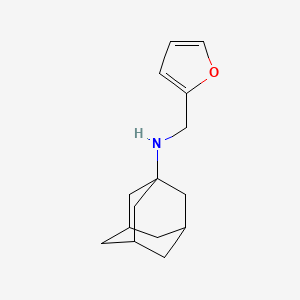
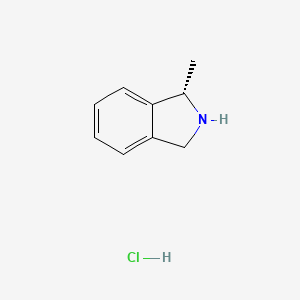

![6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2795998.png)
![Methyl 3-(2-(benzylthio)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2795999.png)
![1-[(2-Chlorophenyl)methyl]-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2796001.png)
![ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate](/img/structure/B2796003.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2796007.png)